molecular formula C7H5BrN2O B1378106 5-Bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine CAS No. 1196155-00-6

5-Bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine

Cat. No.: B1378106
CAS No.: 1196155-00-6
M. Wt: 213.03 g/mol
InChI Key: XXXLGAPIEGAEQL-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-5-bromopyridine with ethyl chloroformate to form an intermediate, which is then cyclized under basic conditions to yield the desired oxazole ring . The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazole ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the oxazole ring.

Scientific Research Applications

5-Bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors, affecting pathways involved in disease processes. The exact molecular targets and pathways can vary based on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.

Properties

IUPAC Name

5-bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-4-9-7-5(11-4)2-3-6(8)10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXLGAPIEGAEQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196155-00-6
Record name 5-bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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